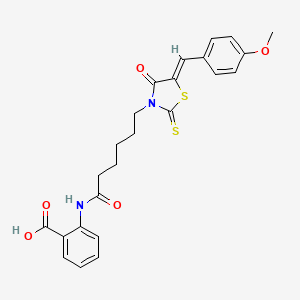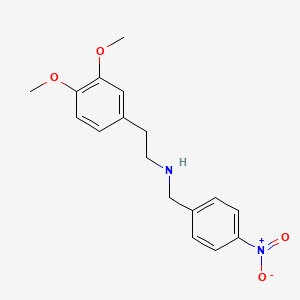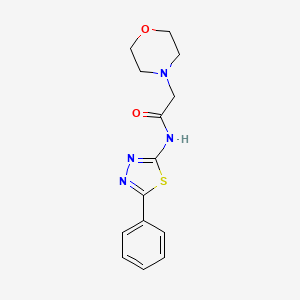![molecular formula C15H20N6O B3865639 3-[(E)-[[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B3865639.png)
3-[(E)-[[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]phenol
Overview
Description
3-[(E)-[[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry due to their structural diversity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]phenol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]phenol undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
3-[(E)-[[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(E)-[[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Imatinib: Used in the treatment of chronic myeloid leukemia.
Dasatinib: Another anticancer agent used for leukemia.
Nilotinib: Also used for treating leukemia.
Uniqueness
What sets 3-[(E)-[[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]phenol apart is its unique structure, which allows for specific interactions with molecular targets that may not be possible with other pyrimidine derivatives . This uniqueness can lead to distinct pharmacological profiles and potential therapeutic applications.
Properties
IUPAC Name |
3-[(E)-[[2,6-bis(dimethylamino)pyrimidin-4-yl]hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-20(2)14-9-13(17-15(18-14)21(3)4)19-16-10-11-6-5-7-12(22)8-11/h5-10,22H,1-4H3,(H,17,18,19)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTIBADILMGEDL-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN=CC2=CC(=CC=C2)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=C1)N/N=C/C2=CC(=CC=C2)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)
![[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B3865570.png)
![[(Z)-(4-fluorophenyl)methylideneamino] N-phenylcarbamate](/img/structure/B3865577.png)
![N-(4-fluorophenyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865578.png)

![6-[2-(4-Chlorophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B3865595.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-yloxypropanamide](/img/structure/B3865598.png)

![N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide](/img/structure/B3865605.png)
![ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865623.png)

![2-[(2E)-2-[(2,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B3865632.png)
![Propanamide, 2-methyl-N-[(4-methylphenyl)methyl]-](/img/structure/B3865645.png)
